9-Propyl-9H-fluorene

Übersicht

Beschreibung

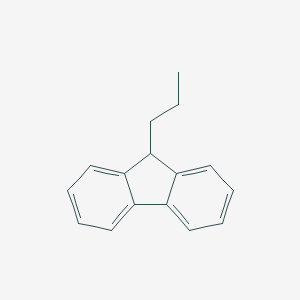

9-Propyl-9H-fluorene: is an organic compound with the molecular formula C16H16 . It is a derivative of fluorene, where a propyl group is attached to the ninth position of the fluorene structure. This compound is known for its unique chemical properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Propyl-9H-fluorene typically involves the alkylation of fluorene. One common method is the Friedel-Crafts alkylation, where fluorene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 9-Propyl-9H-fluorene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms using reagents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the propyl group or hydrogen atoms on the fluorene ring are replaced by other functional groups. Halogenation using bromine or chlorine is a common example.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed:

Oxidation: Formation of propylfluorenone or other oxidized derivatives.

Reduction: Formation of propylfluorene derivatives with reduced functional groups.

Substitution: Formation of halogenated propylfluorene derivatives.

Wissenschaftliche Forschungsanwendungen

Material Science

Polymer Synthesis

9-Propyl-9H-fluorene serves as a building block for synthesizing polymers that exhibit unique thermal and optical properties. Its structure allows for the creation of high-performance materials used in coatings and composites.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp (Tg) | Varies by formulation |

| Thermal Stability | High |

| Optical Clarity | Excellent |

Nanocomposites

Research has shown that incorporating 9-propylfluorene into nanocomposites enhances the mechanical strength and thermal stability of the resulting materials. These composites are particularly useful in aerospace and automotive applications due to their lightweight and robust nature.

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

this compound is explored as an emissive layer in OLEDs due to its favorable photophysical properties. Studies indicate that devices utilizing this compound demonstrate improved efficiency and color purity.

Table 2: Performance Metrics of OLEDs with this compound

| Metric | Value |

|---|---|

| Maximum Luminance | Up to 30,000 cd/m² |

| Turn-on Voltage | Approximately 3.5 V |

| Lifetime | Over 10,000 hours |

Biological Applications

Fluorescent Probes

The compound is investigated for its potential as a fluorescent probe in biological imaging. Its ability to emit light upon excitation makes it suitable for tracking cellular processes in live organisms.

Case Study: Imaging Applications

In a study published in Chemical Communications, researchers utilized 9-propylfluorene derivatives to visualize cellular structures in real-time. The results indicated that these probes could effectively highlight specific proteins within cells, providing insights into cellular dynamics.

Chemical Synthesis

Synthetic Pathways

The synthesis of this compound typically involves the alkylation of fluorene with propyl halides under basic conditions. This method allows for the efficient production of high-purity compounds suitable for various applications.

Table 3: Synthetic Routes for this compound

| Method | Reagents | Yield (%) |

|---|---|---|

| Alkylation | Fluorene + Propyl Bromide | >90 |

| Friedel-Crafts Reaction | Fluorene + Propylene Oxide | >85 |

Wirkmechanismus

The mechanism of action of 9-Propyl-9H-fluorene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

9-Methyl-9H-fluorene: Similar structure with a methyl group instead of a propyl group.

9-Ethyl-9H-fluorene: Contains an ethyl group at the ninth position.

9-Butyl-9H-fluorene: Contains a butyl group at the ninth position.

Uniqueness: 9-Propyl-9H-fluorene is unique due to the presence of the propyl group, which imparts specific chemical properties and reactivity. Compared to its methyl and ethyl counterparts, the propyl group provides a different steric and electronic environment, influencing the compound’s behavior in chemical reactions and its applications in various fields.

Biologische Aktivität

9-Propyl-9H-fluorene is an organic compound belonging to the fluorene family, which has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by a fluorene backbone with a propyl group at the 9-position. This structural feature contributes to its chemical reactivity and potential biological activity.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities, primarily focusing on:

- Antimicrobial Activity : Several studies have demonstrated that fluorene derivatives possess significant antimicrobial properties against various bacterial strains.

- Anticancer Activity : The potential of these compounds as anticancer agents is being explored, particularly their ability to induce apoptosis in cancer cells.

The mechanism of action for this compound and its derivatives often involves interactions with biological targets such as enzymes or cellular receptors. For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis, thereby leading to cytotoxic effects in cancer cells .

Antimicrobial Activity

A study evaluated various fluorene derivatives for their antimicrobial efficacy against multidrug-resistant strains. The results indicated that certain derivatives exhibited considerable antibacterial activity compared to standard drugs like vancomycin and gentamicin. The following table summarizes the antimicrobial activity of selected compounds:

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 2,7-Dichloro-9H-fluorene | Staphylococcus aureus | 10 |

| Escherichia coli | 10 | |

| Pseudomonas aeruginosa | 8 |

These findings suggest that modifications to the fluorene structure can enhance its antimicrobial properties .

Anticancer Activity

Another significant area of research focuses on the anticancer potential of fluorene derivatives. A study synthesized new compounds based on the fluorene structure and evaluated their cytotoxic effects on human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The results are summarized below:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2,7-Dichloro-4-(2-substituted-amino acetyl)fluorene | A549 | 15 |

| MDA-MB-231 | 20 |

These compounds showed significant cytotoxicity compared to the reference drug 5-fluorouracil (5-FU), indicating their potential as therapeutic agents against cancer .

Eigenschaften

IUPAC Name |

9-propyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16/h3-6,8-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBWLZNGULENBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166470 | |

| Record name | 9H-Fluorene, propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158599-21-4 | |

| Record name | 9H-Fluorene, propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158599214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene, propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.